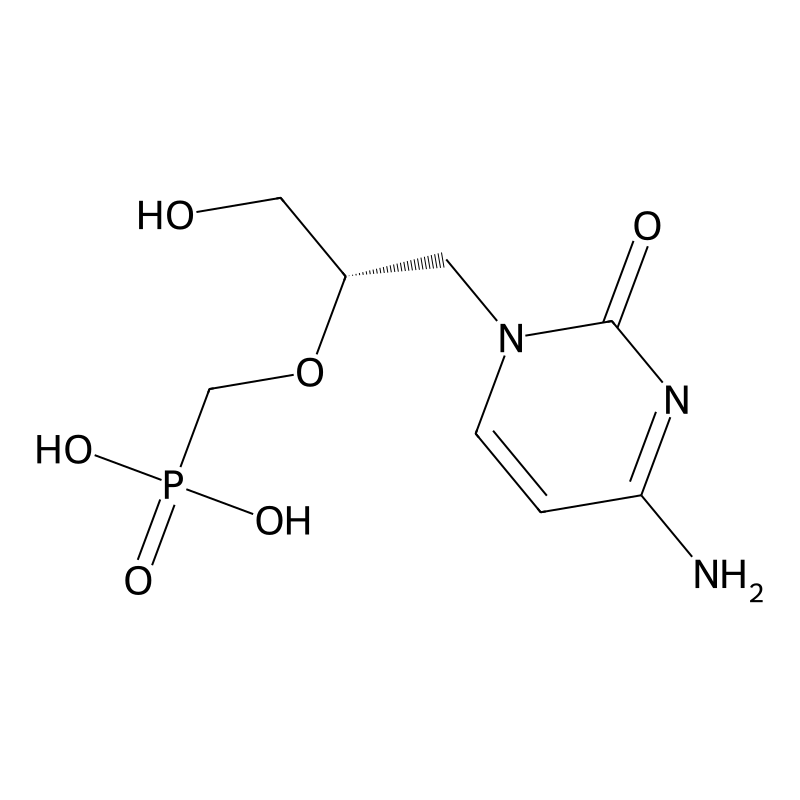

Cidofovir

Content Navigation

Cidofovir solves the problem of UL97 kinase-mutated CMV resistance to ganciclovir. Key differentiators:

- Bypasses viral kinase activation; directly inhibits viral DNA polymerase.

- Long intracellular half-life (dosing every 2-3 days) reduces animal handling stress.

- High aqueous solubility enables preservative-free topical or IV formulations.

- Potent against orthopoxviruses, ideal as a positive control in antiviral studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Aqueous solubility >=170 mg/ml @ pH 6-8

1.15e+01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Cidofovir is an acyclic nucleoside phosphonate, a class of antiviral compounds that act as analogs of deoxycytidine monophosphate. It inhibits viral DNA synthesis by acting as a competitive inhibitor and alternative substrate for viral DNA polymerase. Unlike nucleoside analogs such as ganciclovir, its activation to the diphosphate form is dependent only on host cell kinases and does not require an initial phosphorylation step by viral enzymes like the UL97 kinase. This mechanistic distinction is a critical factor in its activity against certain resistant viral strains and underpins its established use in research involving cytomegalovirus (CMV) and other DNA viruses.

Research Fit

References

- [1] Lischka, P., & Zimmermann, H. (2008). New treatment options for refractory/resistant CMV infection. Journal of Antimicrobial Chemotherapy, 62(4), 691-702.

- [2] Gupte, A., & Boggavarapu, S. (2013). Ganciclovir, Foscarnet, and Cidofovir: Antiviral Drugs Not Just for Cytomegalovirus. Journal of the Pediatric Infectious Diseases Society, 2(3), 288–292.

- [3] Zimmerman, R. K. (1997). Cidofovir in the treatment of cytomegaloviral disease. The Annals of pharmacotherapy, 31(5), 601-611.

- [4] Dahlem, M., et al. (2023). Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients. Pharmaceutics, 15(1), 229.

Direct substitution of Cidofovir with other antivirals is often unviable due to critical differences in their activation pathways, resistance profiles, and physical properties. For example, Ganciclovir requires initial phosphorylation by the viral UL97 kinase, making it ineffective against viral strains with mutations in this gene; Cidofovir bypasses this step entirely, maintaining activity. Conversely, the lipid-conjugated prodrug Brincidofovir was designed specifically to enhance oral bioavailability, a property where Cidofovir is notably poor. These fundamental mechanistic and pharmacokinetic differences mean that selecting Cidofovir versus a close analog is a deliberate choice based on the specific resistance profile of the target virus and the required administration route for the experimental model, precluding simple substitution.

Substitution Risk

References

- [1] Lischka, P., & Zimmermann, H. (2008). New treatment options for refractory/resistant CMV infection. Journal of Antimicrobial Chemotherapy, 62(4), 691-702.

- [2] Chou, S. (2008). Antiviral Drug Resistance of Human Cytomegalovirus. Clinical Microbiology Reviews, 21(1), 138-152.

- [3] Toma, S., et al. (2020). Brincidofovir: understanding its unique profile and potential role against adenovirus and other viral infections. Future Microbiology, 15, 437-447.

- [4] Rizk, M. L., et al. (2017). Brincidofovir for the treatment of adenovirus, cytomegalovirus and other double-stranded DNA viruses. Expert Opinion on Investigational Drugs, 26(2), 241-249.

Potency Against Ganciclovir-Resistant CMV

Cidofovir's mechanism of action, which bypasses the need for viral UL97 kinase for activation, allows it to retain activity against CMV strains that have developed resistance to Ganciclovir via UL97 mutations. In a comparative study, Ganciclovir-resistant clinical isolates with UL97 mutations remained susceptible to Cidofovir. For CMV strains with low-level Ganciclovir resistance (GCV IC50 < 30 µM), the IC50 for Cidofovir remained low (≤ 3 µM), demonstrating its utility in overcoming this common resistance pathway.

| Evidence Dimension | 50% Inhibitory Concentration (IC50) against CMV |

| Target Compound Data | IC50 ≤ 3 µM (for Cidofovir against GCV-resistant strains with UL97 mutation) |

| Comparator Or Baseline | Ganciclovir (IC50 < 30 µM, defined as low-level resistance) |

| Quantified Difference | Cidofovir maintains high potency while Ganciclovir potency is significantly reduced. |

| Conditions | In vitro susceptibility testing of clinical cytomegalovirus (CMV) isolates. |

This makes Cidofovir a critical tool for studying or targeting CMV infections where Ganciclovir resistance via UL97 mutation is present or anticipated.

Superior Orthopoxvirus Potency vs Acyclovir

Cidofovir demonstrates potent activity against orthopoxviruses, a key differentiator from many standard herpesvirus-focused antivirals. In in vitro plaque reduction assays using human foreskin fibroblast (HFF) cells, Cidofovir exhibited an IC50 of 11.0 µM against Feline Herpesvirus Type-1, which was significantly more potent than Acyclovir (IC50 of 57.9 µM). Against Vaccinia Virus (VV), Cidofovir's EC50 was 46.2 µM, showcasing its broad-spectrum utility in poxvirus research.

| Evidence Dimension | 50% Inhibitory/Effective Concentration (IC50/EC50) |

| Target Compound Data | 11.0 µM (IC50 vs FHV-1); 46.2 µM (EC50 vs Vaccinia) |

| Comparator Or Baseline | Acyclovir: 57.9 µM (IC50 vs FHV-1) |

| Quantified Difference | Over 5-fold more potent than Acyclovir against FHV-1. |

| Conditions | In vitro plaque reduction assays in human foreskin fibroblast (HFF) or Crandell-Rees Feline Kidney (CRFK) cells. |

For research focused on orthopoxviruses or broad-spectrum DNA virus inhibitors, Cidofovir offers a level of potency that common substitutes like Acyclovir cannot match.

Extended Intracellular Half-Life

While the plasma half-life of Cidofovir is short (approximately 2.6 hours), its active metabolite, cidofovir diphosphate, has a prolonged intracellular half-life ranging from 17 to 65 hours. A separate phosphocholine metabolite can persist for at least 87 hours, acting as an intracellular reservoir. This contrasts sharply with the shorter intracellular persistence of many other antivirals and is the basis for effective intermittent dosing schedules in clinical and preclinical models.

| Evidence Dimension | Intracellular Half-Life of Active Metabolite (Cidofovir Diphosphate) |

| Target Compound Data | 17–65 hours |

| Comparator Or Baseline | Plasma half-life of parent compound (2.6 hours) |

| Quantified Difference | >6x to 25x longer intracellular half-life compared to plasma half-life. |

| Conditions | Measurement in human cells following administration. |

This property is crucial for designing long-interval dosing regimens in animal studies, reducing handling stress and better mimicking therapeutic protocols.

High Aqueous Solubility

The dihydrate form of Cidofovir exhibits high aqueous solubility, a key handling and processability advantage for laboratory use. Its solubility is reported as ≥ 170 mg/mL in aqueous solutions at a pH range of 6-8. This facilitates the straightforward preparation of high-concentration stock solutions for in vitro assays or for dilution into parenteral formulations for animal studies, without requiring harsh solvents like DMSO for initial dissolution, which can be a confounding factor in sensitive biological systems.

| Evidence Dimension | Aqueous Solubility (pH 6-8) |

| Target Compound Data | ≥ 170 mg/mL |

| Comparator Or Baseline | General baseline for poorly soluble compounds requiring organic solvents. |

| Quantified Difference | High solubility enables easy preparation of concentrated aqueous stocks. |

| Conditions | Aqueous buffer, pH 6-8. |

This simplifies experimental setup, reduces the need for potentially cytotoxic organic solvents in cell-based assays, and ensures reliable dosing for in vivo work.

Ganciclovir-Resistant CMV Screening

Cidofovir is the logical choice for experiments involving CMV strains known or suspected to harbor UL97 kinase mutations. Its ability to bypass this common resistance mechanism allows for the effective inhibition of viral replication, enabling accurate assessment of downstream effects or screening of combination therapies.

Efficacy Testing for Orthopoxviruses

When establishing a positive control for studies on vaccinia, cowpox, or other orthopoxviruses, Cidofovir provides a well-documented benchmark with significantly higher potency than many common antivirals like acyclovir. Its established efficacy makes it a suitable reference compound for evaluating novel drug candidates.

PK/PD Modeling with Infrequent Dosing

For animal studies where minimizing animal handling and stress is critical, Cidofovir's long intracellular half-life is a major advantage. It allows for the design of effective treatment protocols with dosing intervals of several days, rather than multiple times per day, providing a more practical and welfare-conscious experimental model.

High-Concentration Aqueous Formulation Development

Researchers preparing formulations for topical application or intravenous infusion benefit from Cidofovir's high aqueous solubility. This property allows for the creation of concentrated, preservative-free solutions without the need for co-solvents that could introduce toxicity or alter the formulation's properties.

Application Fit Matrix

References

- [1] Mazeron, M. C., et al. (1997). [Comparison of the in vitro sensitivity to cidofovir and ganciclovir of clinical cytomegalovirus isolates. Coordinated Action Group 11]. Pathologie-biologie, 45(8), 643–648.

- [2] Keith, K. A., et al. (2002). Enhanced Inhibition of Orthopoxvirus Replication in Vitro by Alkoxyalkyl Esters of Cidofovir and Cyclic Cidofovir. Antimicrobial Agents and Chemotherapy, 46(4), 1022-1026.

- [3] Zimmerman, R. K. (1997). Cidofovir in the treatment of cytomegaloviral disease. The Annals of pharmacotherapy, 31(5), 601-611.

- [4] VISTIDE® (cidofovir) Product Information. Gilead Sciences.

Physical Description

Color/Form

White crystalline powder

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = -3.3 @ pH 7.1

Appearance

Melting Point

480 °C

Storage

UNII

Related CAS

Drug Indication

FDA Label

Vistide is indicated for the treatment of cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome (AIDS) and without renal dysfunction. Vistide should be used only when other agents are considered unsuitable. ,

Livertox Summary

Drug Classes

Antiviral Agents

Therapeutic Uses

Cidofovir has been used for the management of acyclovir-resistant herpes simplex virus (HSV-1 and HSV-2) infections in immunocompromised patients.

The role, if any, of cidofovir in the treatment of smallpox remains to be determined. Cidofovir is active in vitro against poxviruses, including variola virus (the causative agent of smallpox) and has in vivo activity in mice against cowpox and vaccinia virus. Although limited in vitro and in vivo data suggest that cidofovir might prove useful in preventing smallpox infection if administered within 1-2 days after exposure, there currently is no evidence that the antiviral would be more effective than vaccination in this early period.

Topical cidofovir gel eliminates virus shedding and lesions in some HIV-infected patients with acyclovir-resistant mucocutaneous HSV infections and has been use in treating anogenital warts and molluscum contagiosum in immunocompromised patients and cervical intraepithelial neoplasia in women. Intralesional cidofovir induces remission in adults or chlidren with respiratory papillomatosis.

For more Therapeutic Uses (Complete) data for CIDOFOVIR (15 total), please visit the HSDB record page.

Pharmacology

Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AB - Nucleosides and nucleotides excl. reverse transcriptase inhibitors

J05AB12 - Cidofovir

Mechanism of Action

Cidofovir diphosphate exerts its antiviral effect by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of cidofovir diphosphate is highly selective because of its greater affinity for viral DNA polymerases than for human DNA polymerases. /Cidofovir diphosphate/

Pyrimidine nucleoside monophosphate kinase converts cidofovir to cidofovir monophosphate, which is further converted to the diphosphate and cidofovir phosphate-choline via other cellular enzymes. Cidofovir diphosphate stop replication of viral DNA by competitive inhibition of viral DNA polymerase, incorporation and termination of the growing viral DNA chain, and inactivation of the viral DNA polymerase. /Cidofovir diphosphate/

Cidofovir /is an/ ... acyclic phosphonate analog of deoxynucleoside monophosphate. /This cmpd/ undergoes intracellular activation to form diphosphates that are potent inhibitors of viral DNA polymerases. Cidofovir has broad spectrum antiviral activity against herpesviruses, papillomaviruses and poxviruses.

Other CAS

149394-66-1

Absorption Distribution and Excretion

537 ± 126 mL/kg [VISTIDE ADMINISTERED WITHOUT PROBENECID]

410 ± 102 mL/kg [VISTIDE ADMINISTERED WITH PROBENECID]

179 +/- 23.1 mL/min/1.73 m2 [WITHOUT PROBENECID]

148 +/- 38.8 mL/min/1.73 m2 [WITH PROBENECID]

Volume of distribution is 537 ml/kg without concurrent probenecid administration and 410 ml/kg with concurrent probenecid administration.

Concentrations of cidofovir were undetectable 15 minutes after the end of a 1 hour infusion in one patient who had a corresponding serum concentration of 8.7 ug/mL.

Renal (without concurrent probenecid administration): Approximately 80 to 100% of an administered cidofovir dose was recovered unchanged in the urine within 24 hours.

Cidofovir is dianionic at physiological pH and have low oral bioavailability in animals and humans. After intravenous administration to HIV-infected patients, the pharmacokinetics of /cidofovir is/ independent of dose and are consistent with preclinical data. Systemic exposure is proportional to the intravenous dose and /the drug is cleared/ by the kidney and excreted extensively as unchanged drug in the urine. Intracellular activation of a small fraction (< 10%) of the dose by cellular kinases leads to prolonged antiviral effects that are not easily predicted from conventional pharmacokinetic studies. The observed rate of elimination of cidofovir ... from the serum may not reflect the true duration of action of these drugs, since the antiviral effect is dependent on concentrations of the active phosphorylated metabolites that are present within cells. For /cidofovir/, > 90% of an iv dose is recovered unchanged in the urine over 24 hours.

This study was undertaken to evaluate the intravitreal and plasma concentrations of cidofovir (HPMPC) after intravitreal and intravenous administration in AIDS patients with cytomegalovirus retinitis. Cohort series; undiluted vitreous and blood were collected from 9 patients at the time of pars plana vitrectomy. Vitreous samples from 9 eyes of 9 patients and plasma samples from 4 patients were assayed with high-performance liquid chromatography to determine cidofovir levels. The only eye that had a detectable vitreous concentration (673.7 ng/ml) was injected with 20 microg 24 hours prior to the surgery. The remaining samples including plasma were below the detection point of the assay (100 ng/ml) and were injected between 5 and 40 days prior to sampling. The intravitreal concentration of cidofovir in humans is consistent with pharmacokinetics data in laboratory animals, and suggests that the long duration of antiviral effect (1-3 months) in clinical trials is due to a prolonged intracellular half-life in retinal tissue.

Metabolism Metabolites

This study was designed to evaluate the intraocular distribution and metabolism of the antiviral nucleotide analogs cidofovir and cyclic 1-[(S)-3-hydroxy-2-(phosphonomethoxy) propyl]cytosine (HPMPC) in New Zealand white rabbits following intravitreal administration. ...Male rabbits received either 14C-cidofovir or 14C-cyclic HPMPC by intravitreal injection into both eyes (50 micrograms/eye, 11 microCi/eye). Two animals/group were sacrificed at 24, 48, 72 or 240 hr post-dose. Ocular tissues, kidney and liver were oxidized to determine total radioactivity and metabolites were determined by HPLC. ...At 24 hr post-dose, total radioactivity was 9.96 and 5.18 micrograms-equiv/g for cidofovir and cyclic HPMPC, respectively, in vitreous and 20.9 and 3.54 micrograms-equiv/g, respectively, in retina. Although the initial vitreal clearance was 2-fold faster for the cyclic analog, the estimated terminal elimination half-lives in vitreous (42 hr) and in retina (66-77 hr) were similar for both drugs. By 240 hr post-dose, radioactivity in all ocular tissues was approx ten-fold higher for cidofovir. Radioactivity in vitreous at 240 hr after intravitreal dosing with either drug contained cidofovir, cyclic HPMPC and cidofovir-phosphocholine. ...The long retinal half-life observed presumably reflects formation of phosphorylated cidofovir within retinal cells. Cidofovir achieved a ten-fold higher level of phosphorylated drug in retina than cyclic HPMPC. Therefore, intravitreal cidofovir may be expected to suppress progression of retinitis for a longer period than an equivalent intravitreal dose of cyclic HPMPC. The intravitreal half-life of cidofovir was 20-fold longer than that of ganciclovir in the same animal model.

Pyrimidine nucleoside monophosphate kinase converts cidofovir to cidofovir monophosphate, which is further converted to the diphosphate and cidofovir phosphate-choline via other cellular enzymes.

Wikipedia

Drug Warnings

.... Because evidence from clinical trials indicates that previous exposure to foscarnet may increase the risk of cidofovir-related nephrotoxicity, patients treated previously with foscarnet should receive cidofovir only when the potential benefits exceed the possible risks.

Patients should be advised that cidofovir therapy is not curative, and that progression of their retinitis is possible during or following therapy with the drug.

Safety and efficacy of cidofovir in geriatric patients older than 60 years of age have not been established. Because geriatric patients frequently have reduced glomerular filtration, particular attention should be paid to monitoring renal function prior to and during cidofovir therapy in this age group, and doses of the drug should be modified in response to changes in renal function that occur during therapy.

For more Drug Warnings (Complete) data for CIDOFOVIR (20 total), please visit the HSDB record page.

Biological Half Life

...Male rabbits received either 14C-cidofovir ...by intravitreal injection into both eyes (50 micrograms/eye...). ...The estimated terminal elimination half-lives /were/ in vitreous (42 hr) and in retina (66-77 hr)... .

...Levels of cidofovir in serum following iv infusion were dose proportional over the dose range of 1.0-10.0 mg/kg bw and declined biexponentially with an overall mean +/- standard deviation terminal half-life of 2.6 +/- 1.2 hr (n=25).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Clinical Laboratory Methods

Interactions

Placement of a ganciclovir ocular implant in patients receiving IV cidofovir has resulted in profound hypotony in some patients, and some clinicians suggest that IV cidofovir not be administered within one month before or after placement of a ganciclovir ocular implant.

Stability Shelf Life

2: Philippe M, Ranchon F, Gilis L, Schwiertz V, Vantard N, Ader F,

3: Santesteban R, Feito M, Mayor A, Beato M, Ramos E, de Lucas R. Trichodysplasia

4: Ledbetter EC, Spertus CB, Pennington MR, Van de Walle GR, Judd BE, Mohammed

5: Aitken SL, Zhou J, Ghantoji SS, Kontoyiannis DP, Jones RB, Tam VH, Chemaly RF.

6: Pozzuto T, Röger C, Kurreck J, Fechner H. Enhanced suppression of adenovirus

7: Moore E, Kovarik C. Intralesional cidofovir for the treatment of a plantar

8: Caruso Brown AE, Cohen MN, Tong S, Braverman RS, Rooney JF, Giller R, Levin

9: San Giorgi MR, Tjon Pian Gi RE, Dikkers FG. The clinical course of recurrent

10: Rascon J, Verkauskas G, Pasauliene R, Zubka V, Bilius V, Rageliene L.

11: Jeffers-Francis LK, Burger-Calderon R, Webster-Cyriaque J. Effect of

12: Padilla España L, Del Boz J, Fernández-Morano T, Escudero-Santos I,

13: Lee SS, Ahn JS, Jung SH, Ahn SY, Kim JY, Jang HC, Kang SJ, Jang MO, Yang DH,

14: Liekens S, Noppen S, Gijsbers S, Sienaert R, Ronca R, Tobia C, Presta M. The

15: Lugthart G, Oomen MA, Jol-van der Zijde CM, Ball LM, Bresters D, Kollen WJ,

16: Zhang X, Wang R, Piotrowski M, Zhang H, Leach KL. Intracellular

17: Andrei G, Topalis D, De Schutter T, Snoeck R. Insights into the mechanism of

18: Tuğcu-Demiröz F, Acartürk F, Özkul A. Preparation and characterization of

19: Kim SJ, Kim K, Park SB, Hong DJ, Jhun BW. Outcomes of early administration of

20: Ma F, Nan K, Lee S, Beadle JR, Hou H, Freeman WR, Hostetler KY, Cheng L.

Explore Compound Types